molecular formula C19H23N5 B6432403 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine CAS No. 2640878-30-2

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine

Cat. No. B6432403
CAS RN: 2640878-30-2
M. Wt: 321.4 g/mol
InChI Key: AQFJBHLSHVWDTK-UHFFFAOYSA-N
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Description

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine (MPPEP) is a small molecule that has been studied for its potential applications in scientific research. The chemical structure of MPPEP consists of a pyrazolo[1,5-a]pyrazin-4-yl ring, methyl group and a 2-phenylethylpiperazine. It is a versatile molecule that can be used as a scaffold for the synthesis of various compounds with different biological activities.

Mechanism of Action

Target of Action

Related compounds such as imidazo[1,2-a]pyrazine-8-carboxylates have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .

Biochemical Pathways

Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins . These pathways play crucial roles in cellular processes such as cell growth, cell cycle progression, and apoptosis.

Result of Action

Based on the known targets of related compounds, it can be inferred that this compound may have effects on cell growth, cell cycle progression, and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.

Advantages and Limitations for Lab Experiments

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine has several advantages for use in laboratory experiments. Firstly, it is a small molecule, making it easier to synthesize and manipulate. Secondly, it is a versatile molecule, allowing for the synthesis of various compounds with different biological activities. Thirdly, it is relatively inexpensive and readily available. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a limited shelf life, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for research involving 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine. Firstly, further research is needed to better understand the mechanism of action of this compound and its various biochemical and physiological effects. Secondly, further research is needed to develop new synthesis methods for this compound and its derivatives. Thirdly, further research is needed to explore the potential applications of this compound in drug discovery, drug delivery, and tissue engineering. Fourthly, further research is needed to develop new methods for the storage and stability of this compound. Finally, further research is needed to explore the potential for using this compound as a scaffold for the synthesis of other compounds with different biological activities.

Synthesis Methods

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts alkylation, and the Mannich reaction. The Grignard reaction is a versatile organic reaction in which an organomagnesium halide reacts with an organic halide to form a new carbon-carbon bond. The Friedel-Crafts alkylation is a method of forming new carbon-carbon bonds by reacting an alkyl halide with an aromatic ring. The Mannich reaction is a reaction in which a nucleophilic amine reacts with an aldehyde or ketone and a protonated amine to form a new carbon-carbon bond.

Scientific Research Applications

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine has been studied for its potential applications in scientific research. It has been found to have potential applications in drug discovery, drug delivery, and tissue engineering. In drug discovery, this compound has been used as a scaffold for the synthesis of molecules with new biological activities. In drug delivery, this compound has been used to improve the efficacy of drug delivery systems. In tissue engineering, this compound has been used to create new materials for tissue engineering applications.

properties

IUPAC Name

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-16-15-18-19(20-8-10-24(18)21-16)23-13-11-22(12-14-23)9-7-17-5-3-2-4-6-17/h2-6,8,10,15H,7,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFJBHLSHVWDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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